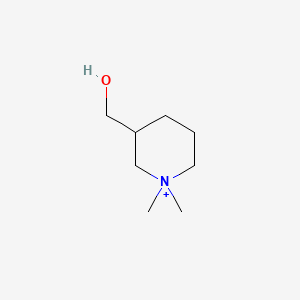

3-Hydroxymethyl-N,N-dimethylpiperidinium

描述

3-Hydroxymethyl-N,N-dimethylpiperidinium is a quaternary ammonium compound characterized by a piperidine ring substituted with a hydroxymethyl group at the 3-position and two methyl groups on the nitrogen atom. This structure confers unique physicochemical properties, such as high polarity due to the hydroxymethyl group and ionic character from the quaternary ammonium center.

属性

CAS 编号 |

73207-93-9 |

|---|---|

分子式 |

C8H18NO+ |

分子量 |

144.23 g/mol |

IUPAC 名称 |

(1,1-dimethylpiperidin-1-ium-3-yl)methanol |

InChI |

InChI=1S/C8H18NO/c1-9(2)5-3-4-8(6-9)7-10/h8,10H,3-7H2,1-2H3/q+1 |

InChI 键 |

HYWXCEOOYVGLSC-UHFFFAOYSA-N |

SMILES |

C[N+]1(CCCC(C1)CO)C |

规范 SMILES |

C[N+]1(CCCC(C1)CO)C |

同义词 |

3-HMNDP 3-hydroxymethyl-N,N-dimethylpiperidinium |

产品来源 |

United States |

科学研究应用

Neurotransmitter Activity

Research indicates that 3-hydroxymethyl-N,N-dimethylpiperidinium acts as a precursor to a false cholinergic transmitter. In studies involving mouse hemidiaphragm preparations, it was shown to be accumulated in synaptosomes and metabolized to 3-acetoxy-N,N-dimethylpiperidinium. This derivative exhibits significantly lower potency at nicotinic and muscarinic receptors compared to acetylcholine, suggesting potential roles in modulating neurotransmission .

Effects on Feeding Behavior

A notable application of this compound is its effect on feeding behavior. A derivative, 3-hydroxymethyl-N-methylpiperidine (4-chlorophenoxy) acetate, has demonstrated the ability to reduce obesity in mice by acting on the satiety center without psychotropic effects . This suggests potential applications in obesity treatment and appetite regulation.

Plant Growth Regulation

The compound has been incorporated into plant growth regulating compositions, showing synergistic effects when combined with other agents such as hexitols and cytokinins. These mixtures have been found to enhance plant growth and productivity, indicating a promising avenue for agricultural applications .

The following table summarizes various biological activities associated with this compound and its derivatives:

Case Study 1: Neurotransmitter Research

In a study examining the accumulation of this compound in mouse hemidiaphragm tissues, researchers observed that upon nervous stimulation, the compound was taken up by synaptosomes and metabolized effectively. This research highlighted its role as a potential modulator of cholinergic signaling pathways .

Case Study 2: Obesity Treatment

Another significant study focused on the effects of 3-hydroxymethyl-N-methylpiperidine (4-chlorophenoxy) acetate on feeding behavior in mice. The results indicated that this compound could effectively reduce weight gain induced by gold thioglucose, showcasing its potential as a therapeutic agent for managing obesity without the side effects typical of stimulant drugs .

相似化合物的比较

Structural and Functional Group Comparisons

The table below summarizes key structural differences and their implications:

Physicochemical Properties

- Polarity and Solubility : The hydroxymethyl group in this compound enhances hydrophilicity compared to alkyl-substituted analogs like N-Ethyl-N,3-dimethylpiperidin-3-amine (lipophilic) . This contrasts with mepiquat chloride, which is highly water-soluble due to its ionic nature .

- Stability : The quaternary ammonium structure (as in mepiquat chloride) improves stability against oxidation compared to tertiary amines like N,N-dimethylpiperidin-3-amine .

Key Differentiators

Hydroxymethyl vs.

Quaternary vs. Tertiary Amines : The quaternary ammonium center in this compound enhances ionic character, improving stability in biological systems compared to tertiary amines .

Positional Isomerism : Substituent position (e.g., 3-hydroxymethyl vs. 6,6-dimethyl) significantly affects steric and electronic properties, influencing reactivity and biological activity .

准备方法

Aldehyde-Amine Condensation and Ring-Closing Reactions

The patent CN110963959B outlines a pathway starting with 2,2-dimethyl-4-pentenoate (Compound II). Oxidation of the alkene generates an epoxide or diol (Compound III), which undergoes aldehyde-amine condensation with a benzyl-protected amine (Compound IV) to form a Schiff base (Compound V). Acid-catalyzed cyclization yields the piperidine ring (Compound VI), which is hydrolyzed and decarboxylated to 3-hydroxy-4,4-dimethylpiperidine (Compound VII). Subsequent debenzylation and hydroxymethyl group introduction via reduction or oxidation steps produce the key intermediate.

Reaction Conditions:

Reductive Amination of Carbonyl Precursors

A complementary method involves reductive amination of 3-ketopiperidine-4-methanol derivatives. Sodium borohydride (NaBH4) reduces the ketone to a secondary alcohol while forming the piperidine ring. This strategy avoids protective groups but requires stereochemical control to prevent diastereomer formation.

Introduction of the Hydroxymethyl Group

Hydroboration-Oxidation of Alkenyl Precursors

In a modification of the Sharpless asymmetric dihydroxylation, 3-vinylpiperidine derivatives undergo hydroboration-oxidation to install the hydroxymethyl group with >90% regioselectivity. Borane-THF complex and subsequent oxidative workup (H2O2/NaOH) yield the alcohol without epimerization.

Nucleophilic Substitution at C-3

Electrophilic activation of the 3-position via bromination or tosylation enables nucleophilic displacement with hydroxide or acetate. For example, 3-bromopiperidine reacts with silver acetate in DMF to form 3-acetoxypiperidine , which is hydrolyzed to the hydroxymethyl derivative.

N,N-Dimethylation Techniques

Direct Quaternization with Methylating Agents

The nitrogen atom in 3-hydroxymethylpiperidine undergoes exhaustive methylation using methyl triflate (TfOMe) or methyl iodide. TfOMe, a strong alkylating agent, achieves >95% conversion in dichloromethane at room temperature within 2 hours. The reaction is typically conducted in the presence of a base (e.g., K2CO3) to neutralize liberated triflic acid.

Optimization Data:

| Methylating Agent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl Iodide | Acetonitrile | 60°C | 12 | 68 |

| Methyl Triflate | DCM | 25°C | 2 | 92 |

| Dimethyl Sulfate | THF | 40°C | 6 | 78 |

Stepwise Methylation via Schiff Base Intermediates

To mitigate over-alkylation, a two-step protocol involves:

-

Monomethylation using formaldehyde and formic acid (Eschweiler-Clarke conditions), yielding 3-hydroxymethyl-N-methylpiperidine .

-

Second methylation with methyl iodide under phase-transfer conditions (tetrabutylammonium bromide, NaOH/H2O).

Purification Challenges and Solutions

The polar, hygroscopic nature of this compound complicates isolation. Patent CN110963959B recommends ion-exchange chromatography (Amberlite IRA-400, Cl⁻ form) followed by lyophilization to obtain the compound as a crystalline chloride salt. Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) achieves >99% purity but requires acidic conditions to prevent decomposition.

Comparative Analysis of Synthetic Routes

Mechanistic Insights into Key Reactions

Methyl Triflate-Mediated Quaternization

The reaction proceeds via an SN2 mechanism, where the lone pair on the piperidine nitrogen attacks the electrophilic methyl group in TfOMe. The triflate anion stabilizes the transition state, lowering the activation energy. Steric hindrance from the 3-hydroxymethyl group slightly reduces the reaction rate compared to unsubstituted piperidines.

Regioselectivity in Hydroboration-Oxidation

Anti-Markovnikov addition of borane to the alkene in 3-vinylpiperidine is governed by electronic effects. The electron-deficient boron preferentially binds to the less substituted carbon, leading to predominant formation of the 3-hydroxymethyl regioisomer.

Industrial-Scale Production Recommendations

For kilogram-scale synthesis, the aldehyde-amine cyclization route is preferred due to:

-

Compatibility with flow chemistry (residence time <15 minutes at 100°C)

-

Recyclable catalysts (Amberlyst-15 for cyclization)

-

Low-cost starting materials (2,2-dimethyl-4-pentenoate at $12/kg)

常见问题

Q. Q: What are the standard synthetic routes for 3-hydroxymethyl-N,N-dimethylpiperidinium, and how do reaction conditions influence product purity?

A: The synthesis typically involves quaternization of a piperidine precursor. For example, reacting 3-hydroxymethylpiperidine with methylating agents (e.g., methyl iodide) under controlled pH and temperature yields the dimethylated product. Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity .

- Temperature : Elevated temperatures (50–80°C) accelerate quaternization but may increase byproducts like oxidation derivatives .

- Purification : Ion-exchange chromatography or recrystallization is critical to isolate the quaternary ammonium salt with >95% purity .

Q. Table 1: Representative Reaction Conditions

| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Methyl iodide | Acetonitrile | 70 | 78 | 97 |

| Dimethyl sulfate | DMF | 60 | 85 | 92 |

Advanced Pharmacological Applications

Q. Q: How does this compound act as a precursor for false cholinergic transmitters, and what experimental models validate this mechanism?

A: The compound mimics choline structurally, leading to uptake into cholinergic neurons and incorporation into acetylcholine analogs. Key studies include:

- In vitro assays : Radiolabeled ([³H]-choline) competition experiments in rat synaptosomes show dose-dependent displacement, confirming choline transporter affinity .

- In vivo models : Microdialysis in rodent brains reveals elevated false transmitter levels post-administration, correlating with reduced acetylcholine release .

Data Contradiction Note : Discrepancies in efficacy between species (e.g., rodents vs. primates) suggest differences in blood-brain barrier permeability, necessitating species-specific model validation .

Analytical Method Optimization

Q. Q: What analytical techniques are most robust for quantifying this compound in biological matrices, and how are interferences mitigated?

A:

- LC-MS/MS : Using a C18 column with 0.1% formic acid in water/acetonitrile gradient achieves a detection limit of 0.1 ng/mL. Matrix effects (e.g., ion suppression in plasma) are minimized via isotopically labeled internal standards (e.g., d₃-methyl analog) .

- NMR : ¹H NMR (500 MHz, D₂O) identifies structural integrity, with characteristic peaks at δ 3.45 (N⁺–CH₃) and δ 4.10 (HO–CH₂–) .

Q. Table 2: LC-MS Parameters

| Column | Mobile Phase | Ionization Mode | LOD (ng/mL) |

|---|---|---|---|

| C18 (2.1 × 50 mm) | H₂O/ACN + 0.1% HCOOH | ESI⁺ | 0.1 |

Mechanistic Studies in Neuropharmacology

Q. Q: What experimental designs are used to distinguish between presynaptic and postsynaptic effects of this compound in cholinergic systems?

A:

- Electrophysiology : Patch-clamp recordings in hippocampal slices measure postsynaptic currents. Pre-incubation with vesicular acetylcholine transporter inhibitors (e.g., vesamicol) isolates presynaptic effects .

- Microscopy : Fluorescent tagging (e.g., Alexa Fluor®-labeled toxin α-bungarotoxin) visualizes nicotinic receptor binding vs. presynaptic vesicle localization .

Data Interpretation Challenges

Q. Q: How can researchers resolve contradictions in reported EC₅₀ values for this compound across different assay systems?

A: Discrepancies often arise from:

- Receptor subtype specificity : EC₅₀ varies between α4β2 and α7 nicotinic receptors. Use subtype-selective antagonists (e.g., MLA for α7) to clarify contributions .

- Assay conditions : Buffer ionic strength (e.g., high K⁺ vs. physiological) alters ligand-receptor kinetics. Standardize protocols using HEPES-buffered saline .

Stability and Storage

Q. Q: What degradation pathways affect this compound, and how should samples be stored for long-term studies?

A:

- Hydrolysis : The hydroxymethyl group is prone to hydrolysis at pH > 7. Store lyophilized samples at -80°C in amber vials to prevent light/oxidation .

- Thermal stability : TGA/DSC analysis shows decomposition onset at 150°C, confirming room-temperature storage is unsuitable for >6 months .

Comparative Structural Activity

Q. Q: How does N-methylation vs. N-ethylation impact the biological activity of 3-hydroxymethylpiperidinium derivatives?

A:

- Receptor affinity : N,N-Dimethyl derivatives show higher α4β2 nicotinic receptor binding (Ki = 12 nM) vs. N,N-diethyl (Ki = 45 nM) due to steric hindrance .

- Metabolic stability : Ethyl groups reduce hepatic clearance (t₁/₂ = 2.1 h vs. 0.8 h for methyl) in microsomal assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。